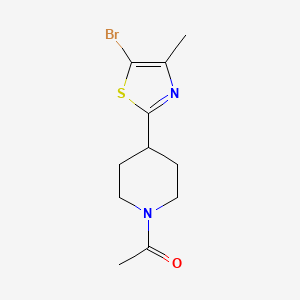

1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2OS/c1-7-10(12)16-11(13-7)9-3-5-14(6-4-9)8(2)15/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDPEISMTCDISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCN(CC2)C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone typically involves the formation of the thiazole ring followed by its functionalization and subsequent coupling with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various thiazole derivatives, while reduction and oxidation can modify the ethanone group to produce alcohols or carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds related to 1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. Specifically, derivatives similar to this compound have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, demonstrating potent inhibitory effects .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study highlighted its ability to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, leading to reduced growth in glioma cell lines. The thiazole moiety is crucial for this activity, as it enhances the compound's interaction with cellular targets involved in tumor progression .

Antiviral Activity

There is emerging evidence that compounds containing thiazole structures may possess antiviral properties. For example, modifications of similar thiazole-containing compounds have shown effectiveness against HIV by disrupting viral entry into host cells . This suggests potential applications for this compound in developing antiviral therapies.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the piperidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Thiazole Ring

- 5-Bromo-4-methylthiazole vs. 2-Bromothiazole Derivatives The position of the bromo substituent significantly impacts electronic and steric properties. For example, (2-Bromo-5-thiazolyl)(4-fluoro-1-piperidinyl)methanone (CAS 1290136-86-5) features a 2-bromo-thiazole, which alters the electron density distribution compared to the 5-bromo substitution in the target compound. This positional difference may influence binding affinity in biological targets, such as enzymes requiring specific halogen interactions .

- Methyl vs. Trifluoromethyl Substitutions Replacing the 4-methyl group on thiazole with a trifluoromethyl group (e.g., in 1-(4-Hydroxypiperidin-1-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone, CAS 1396854-27-5) introduces strong electron-withdrawing effects. The trifluoromethyl group enhances metabolic stability and lipophilicity, which could improve pharmacokinetic profiles compared to the methyl-substituted analog .

Piperidine Modifications

- Fluorinated vs. Hydroxylated Piperidine Fluorination of the piperidine ring (e.g., in CAS 1290136-86-5) increases electronegativity and may enhance blood-brain barrier penetration.

- Amino-Substituted Piperidine Compounds like 1-[4-(dimethylamino)piperidin-1-yl]ethanone (CAS 497838-40-1) incorporate basic dimethylamino groups, which elevate pKa values and enhance solubility in acidic environments. This modification contrasts with the non-functionalized piperidine in the target compound, which may exhibit different bioavailability .

Heterocyclic Core Replacements

- Thiazole vs. Tetrazole Derivatives such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (compounds 22–28, ) replace thiazole with tetrazole.

- Thiazole vs. Isoxazole Isoxazole derivatives (e.g., 2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone, ) exhibit reduced aromaticity compared to thiazole, which may decrease π-π stacking interactions in biological systems. Isoxazoles are also more prone to hydrolytic degradation .

Physicochemical and Pharmacological Data

Biologische Aktivität

1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by a thiazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anti-inflammatory, antitumor, and antidiabetic properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 303.26 g/mol. The structure features a bromine atom on the thiazole ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 1-[4-(5-bromo-4-methylthiazol-2-yl)piperidin-1-yl]ethanone |

| Molecular Formula | C₁₁H₁₅BrN₂OS |

| Molecular Weight | 303.26 g/mol |

| CAS Number | 1361113-49-6 |

Antibacterial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antibacterial properties. For example, thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the bromine substituent enhances the activity by influencing the compound's interaction with bacterial targets.

Antitumor Activity

In vitro studies have demonstrated that related thiazole compounds inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting potential antitumor effects . Specifically, compounds with similar structures have shown growth inhibitory activity against glioma cell lines, which may be beneficial for therapeutic strategies targeting brain tumors.

Anti-inflammatory Properties

Compounds featuring thiazole rings are often investigated for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules. For instance:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways.

- Interaction with Receptors : It can bind to receptors that modulate inflammatory responses or tumor growth.

- Disruption of Membrane Integrity : Similar compounds have been shown to affect bacterial membrane integrity, leading to cell death.

Case Studies

Several studies have evaluated the biological effects of thiazole derivatives:

- Study on Antibacterial Efficacy : A study assessed the antibacterial activity of various thiazole derivatives against clinical isolates of Staphylococcus aureus, demonstrating that modifications in the side chains significantly influenced their potency .

- Antitumor Activity Assessment : Research on a series of thiazole compounds revealed that certain derivatives exhibited up to ten times greater growth inhibition in glioma cells compared to standard treatments .

Q & A

Basic: How can the synthesis of 1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone be optimized for yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Stepwise Functionalization : First, construct the thiazole ring via Hantzsch thiazole synthesis, followed by coupling with a substituted piperidine. Bromination at the 5-position of the thiazole requires electrophilic substitution using NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) .

- Catalytic Efficiency : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product. Monitor intermediates via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Elucidation :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm proton environments (e.g., methyl groups at δ ~2.5 ppm, piperidine protons at δ ~3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~313.07 for C₁₁H₁₄BrN₃OS⁺) .

- Purity Assessment : HPLC (≥95% purity, retention time ~8–10 min under reverse-phase conditions) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

- Dynamic Effects : Piperidine ring puckering can cause unexpected splitting; use variable-temperature NMR to assess conformational mobility .

- Isotopic Labeling : Introduce ¹³C labels at the thiazole bromine position to clarify coupling constants in crowded spectral regions .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-bromo-1-(thiazol-4-yl)ethanone, PubChem CID 135565203) to validate assignments .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace bromine with chlorine, alter methyl group positions) and evaluate bioactivity .

- Biological Assays : Test against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the ethanone moiety to improve hydrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.